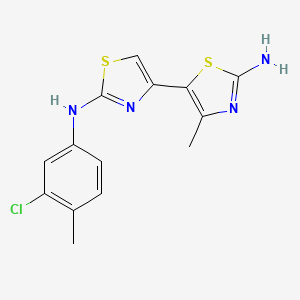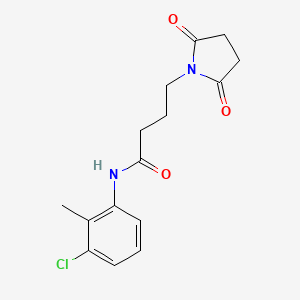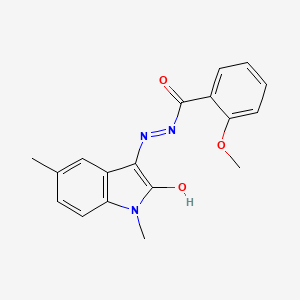
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide, also known as DIMBH, is a synthetic compound with potential applications in scientific research. It belongs to the class of indole derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to disrupt the cell cycle and cause DNA damage in cancer cells. Additionally, it has been found to inhibit bacterial growth by disrupting the cell membrane and causing oxidative stress.
Biochemical and Physiological Effects:
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. In addition, it has been found to decrease the expression of matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has also been shown to have antioxidant activity, which may contribute to its antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide in lab experiments is its high purity and stability. It can be easily synthesized using simple methods and has been shown to have low toxicity in vitro. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its applications in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide. One direction is to investigate its potential use as a fluorescent probe for detecting other metal ions in biological samples. Another direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, more research is needed to understand its mechanism of action and potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide can be synthesized using different methods, such as the reaction of 1,5-dimethyl-3-oxo-2,3-dihydro-1H-indole-2-carbohydrazide with 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 1,5-dimethyl-3-oxo-2,3-dihydro-1H-indole-2-carbohydrazide with 2-methoxybenzaldehyde in the presence of a base and a catalyst. Both methods yield N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide as a yellow solid with a high purity.
Aplicaciones Científicas De Investigación
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antimicrobial activity against several bacterial strains, such as Escherichia coli and Staphylococcus aureus. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological samples.
Propiedades
IUPAC Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-14-13(10-11)16(18(23)21(14)2)19-20-17(22)12-6-4-5-7-15(12)24-3/h4-10,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEKNOLYRPKCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=CC=C3OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
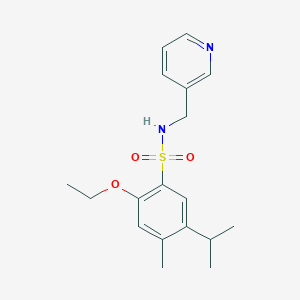

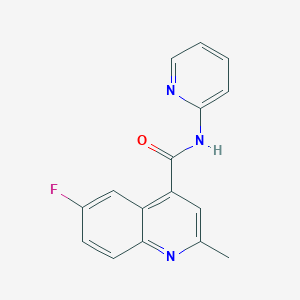
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
